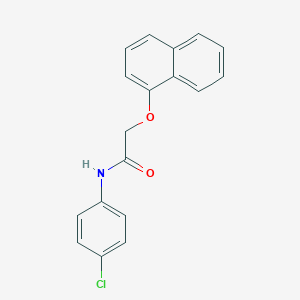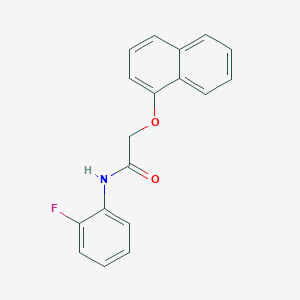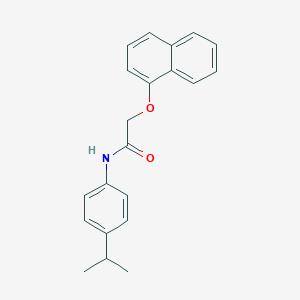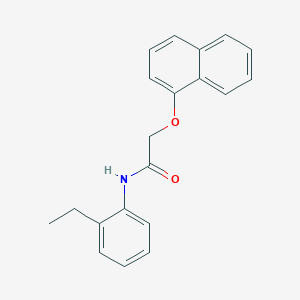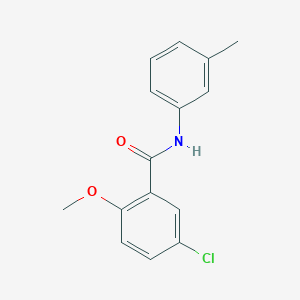
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide, also known as CMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CMMB belongs to the class of benzamide derivatives and has a molecular formula of C15H15ClNO2.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and physiological effects:
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been shown to reduce inflammation and tumor growth. 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide is its potent anti-inflammatory and anti-cancer activities, which make it a promising therapeutic agent for various diseases. However, one of the limitations of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide. One possible direction is to study the potential of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more efficient synthesis methods for 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide to overcome its low solubility in water. Furthermore, the mechanism of action of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer and inflammation. 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-12(8-10)17-15(18)13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
SOQZROPYKOMURL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






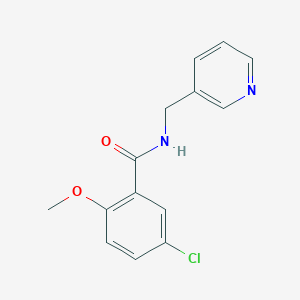
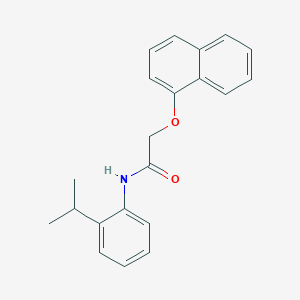
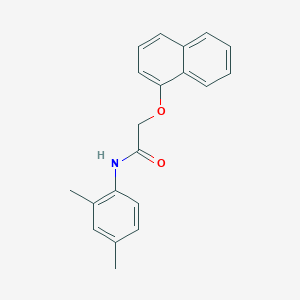

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
